molecular formula C23H42O5 B089952 2-Methoxyethyl acetyl ricinoleate CAS No. 140-05-6

2-Methoxyethyl acetyl ricinoleate

Cat. No. B089952
CAS RN: 140-05-6
M. Wt: 398.6 g/mol
InChI Key: BJJRVZBBFAXWGR-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl acetyl ricinoleate is a chemical compound that is derived from ricinoleic acid, which is a fatty acid found in castor oil. It is a colorless liquid with a molecular weight of 348.49 g/mol and a boiling point of 272 °C. This compound has gained attention in the scientific community due to its potential use in various fields such as cosmetics, pharmaceuticals, and agriculture.

Mechanism Of Action

The mechanism of action of 2-Methoxyethyl acetyl ricinoleate is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.

Biochemical And Physiological Effects

2-Methoxyethyl acetyl ricinoleate has been found to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic properties. It has also been found to improve skin hydration and reduce transepidermal water loss. In hair care products, it has been found to improve hair strength and reduce hair breakage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Methoxyethyl acetyl ricinoleate in lab experiments is its low toxicity and high biocompatibility. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for the study of 2-Methoxyethyl acetyl ricinoleate. One area of research could be the development of novel drug delivery systems using this compound. Another area of research could be the study of its effects on different cellular signaling pathways to better understand its mechanism of action. Additionally, further studies could be conducted to assess its potential use as a plant growth regulator and biopesticide.

Synthesis Methods

The synthesis of 2-Methoxyethyl acetyl ricinoleate can be achieved through the reaction of ricinoleic acid with acetic anhydride and methoxyethanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the acetyl ester of ricinoleic acid, which is then further reacted with methoxyethanol to form 2-Methoxyethyl acetyl ricinoleate.

Scientific Research Applications

2-Methoxyethyl acetyl ricinoleate has been extensively studied for its potential use in various fields. In the pharmaceutical industry, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and mucous membranes.
In the cosmetic industry, it has been found to have moisturizing and emollient properties, making it a popular ingredient in skincare products. It has also been studied for its potential use in hair care products due to its ability to improve hair strength and reduce hair breakage.
In the agricultural industry, it has been studied for its potential use as a plant growth regulator and as a biopesticide due to its ability to inhibit the growth of certain plant pathogens.

properties

CAS RN

140-05-6

Product Name

2-Methoxyethyl acetyl ricinoleate

Molecular Formula

C23H42O5

Molecular Weight

398.6 g/mol

IUPAC Name

2-methoxyethyl (Z,12R)-12-acetyloxyoctadec-9-enoate

InChI

InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1

InChI Key

BJJRVZBBFAXWGR-JOCHJYFZSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)OC(=O)C

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C

Other CAS RN

140-05-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.